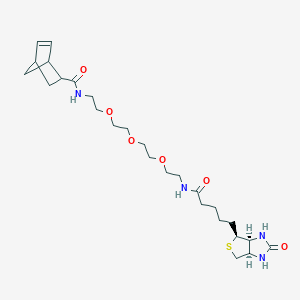

Norbornene-PEG3 Biotin

Description

Contextualization of Biotin (B1667282) as a Biological Affinity Tag

Biotin, also known as vitamin B7, is a small, water-soluble molecule that serves as a vital coenzyme in various metabolic pathways. creative-proteomics.comthermofisher.com Its utility in research, however, stems from its exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. creative-proteomics.comthermofisher.com This robust binding is harnessed to "tag" or label other molecules of interest, a process known as biotinylation. creative-proteomics.comwikipedia.org

The interaction between biotin and avidin (found in egg whites) or streptavidin (isolated from Streptomyces avidinii) is one of the strongest non-covalent bonds known in nature, characterized by an extremely low dissociation constant (Kd) in the range of 10-14 to 10-15 M. thermofisher.comencyclopedia.pubnih.govpnas.org This affinity is several orders of magnitude stronger than typical antibody-antigen interactions. encyclopedia.pubnih.govnih.govumkc.edu The bond forms rapidly and is remarkably stable, resisting extremes of pH, temperature, and denaturing agents. thermofisher.comthermofisher.comwikipedia.orgencyclopedia.pub

Avidin is a tetrameric glycoprotein, meaning it has four identical subunits, each capable of binding one biotin molecule. thermofisher.comnih.govumkc.edu Streptavidin is also a tetramer with four biotin-binding sites. wikipedia.org While the affinity for biotin is comparable, streptavidin's lack of glycosylation and more neutral isoelectric point often result in lower non-specific binding in experimental systems compared to avidin. encyclopedia.pub This powerful and highly specific interaction forms the basis of numerous detection and purification technologies in research. creative-proteomics.comencyclopedia.pub

| Property | Biotin-Avidin Interaction | Biotin-Streptavidin Interaction |

| Dissociation Constant (Kd) | ~10-15 M thermofisher.comnih.govpnas.org | ~10-14 M encyclopedia.pubnih.gov |

| Binding Stoichiometry | 4 biotin molecules per avidin tetramer thermofisher.com | 4 biotin molecules per streptavidin tetramer wikipedia.org |

| Nature of Interaction | Non-covalent thermofisher.com | Non-covalent encyclopedia.pub |

| Stability | High; resistant to pH, temperature, and denaturants thermofisher.comwikipedia.org | High; resistant to pH, temperature, and denaturants encyclopedia.pub |

Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein, nucleic acid, or antibody. creative-proteomics.comwikipedia.org Due to biotin's small size (244.31 g/mol ), this modification is unlikely to interfere with the biological function of the labeled molecule. wikipedia.orggbiosciences.com Once a biomolecule is biotinylated, it can be easily detected, isolated, and studied. creative-proteomics.comgbiosciences.com

This "biotin tag" allows for the selective capture of the labeled molecule from complex mixtures, such as cell lysates, using a solid support (like beads or a chromatography column) coated with avidin or streptavidin. wikipedia.orgpnas.orgcreative-diagnostics.com This affinity purification is a cornerstone of many experimental workflows. pnas.org Applications are widespread and include:

Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies enhance signal detection. gbiosciences.comcreative-diagnostics.com

Protein-Protein Interaction Studies: Biotin pull-down assays are used to identify binding partners for a protein of interest. wikipedia.org

Cell Surface Labeling: Researchers can specifically label proteins on the surface of live cells to study processes like receptor trafficking. creative-diagnostics.com

Affinity Purification: Isolating and enriching specific proteins or nucleic acids from complex biological samples. pnas.orgcreative-diagnostics.com

Overview of Poly(ethylene glycol) (PEG) Spacers in Bioconjugation

Poly(ethylene glycol), or PEG, is a synthetic polymer made of repeating ethylene (B1197577) oxide units. chempep.com In bioconjugation, PEG chains are used as flexible linkers or spacers to connect different molecular components, such as a drug and a targeting molecule. chempep.comaxispharm.com

The inclusion of PEG linkers in bioconjugates offers several significant advantages. chempep.cominterchim.fr PEG is highly hydrophilic and water-soluble, and attaching it to hydrophobic molecules can dramatically increase their solubility in aqueous environments, which is crucial for biological applications. chempep.comaxispharm.comprecisepeg.comcreativepegworks.com

Furthermore, PEG is known for its excellent biocompatibility and low immunogenicity. chempep.comprecisepeg.com When conjugated to a protein or other biomolecule, the PEG chain creates a hydration shell that can shield the molecule from enzymatic degradation and recognition by the immune system, a "stealth" effect that can prolong its circulation time in the body. chempep.comaxispharm.com This property is essential for the development of therapeutic biomolecules. creative-biolabs.combiochempeg.com

| Benefit of PEG Linkers | Description |

| Enhanced Solubility | The hydrophilic nature of PEG increases the solubility of hydrophobic molecules in aqueous solutions. axispharm.comcreativepegworks.com |

| Improved Biocompatibility | PEG is non-toxic and generally does not provoke an immune response. chempep.comprecisepeg.com |

| Reduced Aggregation | By counteracting hydrophobic interactions, PEG spacers minimize the clumping of conjugate molecules. interchim.frrsc.org |

| Increased Stability | PEGylation can protect conjugated molecules from enzymatic degradation. axispharm.comcreative-biolabs.com |

The "3" in PEG3 denotes a discrete-length PEG linker consisting of three ethylene glycol units. The choice of spacer length is a critical design consideration in bioconjugation. While long PEG chains can maximize solubility and shielding effects, shorter spacers like PEG3 are often employed for specific reasons.

A shorter spacer provides a defined and rigid distance between the conjugated molecules, which can be important for maintaining the binding affinity or activity of a small molecule ligand. nih.govbeilstein-journals.org In the context of Norbornene-PEG3-Biotin, the PEG3 spacer physically separates the biotin tag and the reactive norbornene group from the target molecule to which it will be attached. This separation minimizes potential steric hindrance, ensuring that the biotin can efficiently bind to streptavidin and that the norbornene is accessible for its specific chemical reaction. lifetein.comlifetein.com Studies have shown that even short PEG spacers can effectively improve solubility and reduce aggregation without interfering with the function of the attached moieties. rsc.org

Norbornene Moiety in Advanced Chemical Transformations

The norbornene group is a bicyclic alkene characterized by a strained double bond. nih.gov This ring strain makes it highly reactive in specific chemical reactions, particularly in the field of bioorthogonal chemistry. wikipedia.orgrsc.org Bioorthogonal reactions are chemical transformations that can occur in living systems without interfering with native biochemical processes. wikipedia.org

The most prominent reaction involving norbornene in this context is the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine. rsc.orgnih.govuzh.ch This reaction is exceptionally fast and highly specific, proceeding rapidly at physiological conditions without the need for a toxic copper catalyst, which is a limitation of some other "click chemistry" methods. nih.govnih.gov

The inclusion of a norbornene moiety in a molecule like Norbornene-PEG3-Biotin transforms it into a powerful tool for site-specific labeling. rsc.orgnih.gov A researcher can first use a separate biological mechanism to introduce a tetrazine-modified molecule to a specific site on a protein or cell. Then, the addition of Norbornene-PEG3-Biotin results in a rapid and covalent linkage at that precise location. The biotin tag can then be used for subsequent detection, visualization, or purification, leveraging the high-speed, catalyst-free chemistry of the norbornene-tetrazine ligation. rsc.orgnih.govnih.gov

Norbornene as a Bioorthogonal Handle for Strain-Promoted Reactions

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. acs.orgru.nl The norbornene group is a key player in this field, primarily due to its participation in strain-promoted reactions. The inherent ring strain of the norbornene molecule makes it a highly reactive dienophile in certain cycloaddition reactions. wikipedia.orgrsc.org

One of the most prominent examples of norbornene's utility is the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. wikipedia.orgnih.gov This reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for use in biological environments. nih.govnih.gov The reaction between a norbornene-functionalized molecule and a tetrazine-labeled probe is highly specific and results in a stable covalent bond. nih.govrsc.org This "click chemistry" has been successfully used for labeling biomolecules such as proteins and nucleic acids in vitro and in living cells. nih.govnih.govrsc.org For instance, researchers have utilized norbornene-tetrazine ligation to control RNA-guided CRISPR systems and manipulate gene editing in human cells. nih.govrsc.org

The rate of these bioorthogonal reactions can be finely tuned by modifying the structure of the norbornene or the reacting partner. wikipedia.orgnih.gov This control allows for the simultaneous and orthogonal labeling of multiple biomolecules. nih.gov While highly effective, it's important to note that under certain conditions, the classical norbornene-tetrazine iEDDA reaction can yield a 1:2 stoichiometry, which may be a consideration in applications where precise 1:1 ligation is critical. acs.org

Versatility of Norbornene in Polymerization Techniques

The strained ring structure of norbornene also makes it an excellent monomer for various polymerization techniques, leading to the synthesis of polymers with unique and desirable properties. Two primary methods for norbornene polymerization are Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. hhu.deresearchgate.net

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique that utilizes the high ring strain of norbornene derivatives to produce polymers with controlled molecular weights and narrow dispersities. rsc.orgnih.govrsc.orgacs.org This method is known for its high functional group tolerance, allowing for the direct polymerization of monomers with various side chains. rsc.org The structure of the norbornene derivative, particularly the group attached to the norbornene core, can significantly influence the polymerization rate. rsc.org ROMP has been used to create a wide range of functional polymers, including those that can self-assemble in solution. acs.org

Vinyl-addition polymerization of norbornene results in a saturated polymer with the bicyclic norbornene units remaining intact in the polymer backbone. hhu.de These polymers are characterized by high thermal and chemical stability, as well as high glass transition temperatures. researchgate.netmdpi.comnih.gov Vinyl-addition polynorbornenes are often soluble in common organic solvents. mdpi.com The reactivity of norbornene monomers in vinyl-addition polymerization can be influenced by the nature of their substituents. mdpi.comnih.gov This type of polymerization has been catalyzed by various metal complexes, including those of palladium and nickel. mdpi.comacs.orgacs.orgrsc.orggoogle.com

Table 1: Comparison of Norbornene Polymerization Techniques

| Feature | Ring-Opening Metathesis Polymerization (ROMP) | Vinyl-Addition Polymerization |

|---|---|---|

| Polymer Backbone | Contains double bonds hhu.de | Saturated, with intact bicyclic units hhu.de |

| Key Advantage | High functional group tolerance, controlled molecular weight rsc.orgacs.org | High thermal and chemical stability researchgate.netmdpi.comnih.gov |

| Catalysts | Ruthenium-based (e.g., Grubbs catalysts) acs.orgmdpi.com | Palladium and Nickel complexes mdpi.comacs.orgacs.orgrsc.org |

| Common Applications | Synthesis of functional and block copolymers nih.govacs.org | Precursors for anion exchange membranes, materials for electronic applications mdpi.comacs.org |

Interdisciplinary Significance of Norbornene-PEG3-Biotin in Chemical Biology and Materials Science

The unique combination of a bioorthogonal handle, a flexible spacer, and a high-affinity tag gives Norbornene-PEG3-Biotin significant importance across multiple scientific disciplines.

In chemical biology , this compound is instrumental for the specific labeling and detection of biomolecules. The norbornene group allows for covalent attachment to a target via strain-promoted click chemistry, while the biotin "tail" enables highly sensitive detection and purification using streptavidin- or avidin-conjugated probes or resins. broadpharm.comthermofisher.com The PEG3 linker serves to increase the water solubility of the molecule and extends the biotin tag away from the labeled biomolecule, minimizing potential steric hindrance and improving its accessibility for binding to streptavidin. sigmaaldrich.comsussex-research.com This approach has been used for applications such as fluorescently labeling proteins in cells and studying protein-ligand interactions. nih.govacs.org

In materials science , the polymerizable nature of the norbornene moiety is of great interest. hhu.de Norbornene-PEG3-Biotin can be incorporated as a functional monomer into polymers synthesized via ROMP or vinyl-addition polymerization. researchgate.netnih.gov This allows for the creation of advanced materials with precisely engineered properties. For example, polymers can be designed to have specific recognition sites by incorporating biotin. These "smart" materials could have applications in areas such as biosensors, targeted drug delivery systems, and functionalized surfaces. The ability to create complex polymer architectures, such as block copolymers, further expands the potential applications of these materials. acs.org

The interdisciplinary utility of Norbornene-PEG3-Biotin is a testament to the power of modular chemical design. By combining distinct functional units into a single molecule, researchers have created a versatile tool that bridges the gap between the study of biological systems and the creation of novel materials.

Properties

IUPAC Name |

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O6S/c31-23(4-2-1-3-22-24-21(17-37-22)29-26(33)30-24)27-7-9-34-11-13-36-14-12-35-10-8-28-25(32)20-16-18-5-6-19(20)15-18/h5-6,18-22,24H,1-4,7-17H2,(H,27,31)(H,28,32)(H2,29,30,33)/t18?,19?,20?,21-,22-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICPGGZWAWXESC-FFOGYFITSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3CC4CC3C=C4)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of Norbornene Peg3 Biotin

Precursor Synthesis and Functionalization Pathways

The assembly of Norbornene-PEG3 Biotin (B1667282) relies on the synthesis of two key precursors: a norbornene-functionalized PEG with a reactive handle and a biotinylated PEG derivative, also with a complementary reactive group.

Preparation of Amine-terminated Poly(ethylene glycol) (PEG) Norbornene Derivatives

A robust and environmentally friendly method for synthesizing amine-terminated PEG norbornene derivatives involves an all-aqueous reaction. researchgate.net This approach utilizes multi-arm amino-terminated PEG (PEG-NH2) and carbic anhydride (B1165640) (CA), a norbornene derivative. researchgate.net The reaction yields a PEG-amide-norbornene-carboxylate (PEGaNBCA), which presents a terminal carboxyl group that can be further functionalized. researchgate.net This method is advantageous as it avoids the use of organic solvents and the pungent odor associated with 5-norbornene-2-carboxylic acid. nih.goviu.edu

The reaction conditions, such as temperature and the molar ratio of reactants, can be optimized to achieve a high degree of norbornene substitution. researchgate.net For instance, increasing the temperature and the concentration of carbic anhydride can lead to a higher yield of the desired product. researchgate.net The resulting PEGaNBCA is a versatile intermediate that can be readily used in subsequent coupling reactions. nih.govresearchgate.net

Table 1: Synthesis Parameters for PEGaNBCA

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Reactants | 8-arm PEG-NH2, Carbic Anhydride (CA) | Yields 8-arm PEGaNBCA | researchgate.net |

| Solvent | Aqueous | Environmentally friendly | researchgate.net |

| pH | Maintained at 10 with TEA | Facilitates reaction | researchgate.net |

Synthesis of Biotinylated PEG Derivatives, e.g., Biotin-PEG3-amine

Biotin-PEG3-amine is a key precursor that incorporates the biotin moiety and a short PEG spacer, terminating in a primary amine. This amine group serves as the reactive handle for conjugation to a carboxyl-functionalized molecule. Biotin-PEG3-amine is described as a carbonyl-reactive biotin derivative. aatbio.com The PEG3 spacer is hydrophilic, which helps to improve the water solubility of the final conjugate and minimizes steric hindrance associated with the binding of biotin to avidin (B1170675) or streptavidin. aatbio.combpsbioscience.combroadpharm.com

This compound is commercially available and can be used as a building block to biotinylate molecules containing carboxylic acid groups. aatbio.comvectorlabs.comvectorlabs.com Its reactivity is specifically directed towards activated carboxyls, making it suitable for controlled, stepwise synthesis. bpsbioscience.combroadpharm.com

Table 2: Properties of Biotin-PEG3-amine

| Property | Description | Reference |

|---|---|---|

| Reactive Group | Primary Amine (-NH2) | aatbio.com |

| Reactivity | Reacts with activated carboxyl groups (e.g., NHS esters) | bpsbioscience.comvectorlabs.comvectorlabs.com |

| Spacer | PEG3 (3 ethylene (B1197577) glycol units) | aatbio.combpsbioscience.combroadpharm.com |

Coupling Reactions for Norbornene-PEG3 Biotin Assembly

The assembly of the final this compound conjugate is achieved through the covalent linkage of the norbornene-PEG and biotin-PEG precursors. Carbodiimide chemistry is a widely employed and efficient method for this purpose.

Carbodiimide Chemistry (EDC/NHS) for Amine-Carboxyl Linkages

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a common reagent system for forming stable amide bonds between a carboxyl group and a primary amine. thermofisher.com The reaction proceeds in two steps: first, EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group. thermofisher.com

The addition of NHS stabilizes the activated carboxyl group by converting the O-acylisourea intermediate into a more stable NHS ester. thermofisher.comthermofisher.cn This amine-reactive intermediate has a longer half-life, allowing for a more efficient and controlled reaction with the amine-containing molecule. thermofisher.cn The activation step is typically carried out in an acidic buffer, such as MES buffer at pH 5-6, while the subsequent reaction with the amine is more efficient at a slightly basic pH of 7.2-7.5. thermofisher.com

Established Linkage Chemistries for Biotin-PEG-Norbornene Constructs

The established and preferred linkage chemistry for constructing Biotin-PEG-Norbornene molecules is the formation of a stable amide bond. creativepegworks.com This is crucial because the norbornene group is often intended for subsequent participation in bioorthogonal reactions, such as the thiol-ene reaction with thiol-containing molecules or the tetrazine-norbornene cycloaddition. nanocs.netresearchwithrowan.com An amide bond is sufficiently robust to remain intact during these downstream applications.

Strategies for Introducing Norbornene Functionality onto PEGylated Biotin Platforms

An alternative synthetic strategy involves introducing the norbornene functionality onto a pre-existing PEGylated biotin platform. A versatile approach for this involves the use of a norbornene derivative that also contains a reactive group for conjugation.

One such method utilizes the PEGNBCA macromer described previously. nih.goviu.eduresearchgate.net In this strategy, a hydroxyl-terminated PEG is first reacted with carbic anhydride to introduce both a norbornene group and a free carboxylic acid. nih.goviu.eduresearchgate.net This norbornene-PEG-acid intermediate can then be conjugated to an amine-containing PEGylated biotin, such as Biotin-PEG3-amine, using the EDC/NHS chemistry detailed above. This approach allows for the modular assembly of the final product and provides a convenient method for incorporating the norbornene moiety. The resulting ester linkage between the PEG and the norbornene-carboxylate can be designed to be hydrolytically labile, which may be desirable in certain applications where degradation of the construct is intended. nih.govgoogle.com

Purification Methodologies for this compound and its Precursors in Research

The purification of this compound and its synthetic precursors is a critical step to ensure the high purity required for its intended applications in bioconjugation and click chemistry. The successful isolation of the target compound from reaction mixtures containing unreacted starting materials, byproducts, and excess reagents is typically achieved through a combination of chromatographic and precipitation or dialysis techniques. The choice of method depends on the specific properties of the compound at each synthetic stage, including its molecular weight, solubility, and the nature of the impurities present.

Chromatographic Techniques (e.g., Column Chromatography, HPLC)

Chromatographic methods are powerful tools for the purification of this compound and its intermediates, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase. nih.govwikipedia.org

Column Chromatography: Gravity-driven or flash column chromatography is frequently employed for the purification of synthetic intermediates leading to this compound. This technique is particularly useful for separating compounds with significant differences in polarity. For instance, in the synthesis of norbornene-functionalized PEG, column chromatography can effectively remove unreacted PEG and other impurities. nih.goviupui.edu The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a single solvent or a gradient of solvents) is optimized to achieve the best separation.

A typical purification of a norbornene-functionalized PEG intermediate might involve the following:

Stationary Phase: Silica gel is commonly used due to its polarity and ability to separate a wide range of organic molecules.

Mobile Phase: A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is often effective. This allows for the sequential elution of compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity of the final this compound product, as well as for analytical characterization, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the purification of PEGylated and biotinylated molecules. nih.govnih.govresearchgate.net

In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18 alkyl chains bonded to silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA). rsc.org The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The retention time of a molecule is influenced by its hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.

The PEG chain in this compound imparts a degree of hydrophilicity, while the norbornene and biotin moieties contribute to its hydrophobicity. The dispersity of the PEG chain can lead to peak broadening in the chromatogram. nih.gov

| Technique | Stationary Phase | Typical Mobile Phase | Separation Principle | Application in this compound Purification |

| Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol | Polarity | Purification of synthetic intermediates. |

| Reversed-Phase HPLC (RP-HPLC) | C18-functionalized silica | Gradient of Water/Acetonitrile with 0.1% TFA | Hydrophobicity | Final purification of this compound and purity assessment. |

Precipitation and Dialysis Methods

Precipitation and dialysis are valuable non-chromatographic techniques for the purification of this compound and its PEGylated precursors, particularly for removing low-molecular-weight impurities and for buffer exchange. nih.gov

Precipitation: Precipitation is a commonly used method to isolate and purify PEGylated compounds. openaccesspub.org This technique exploits the differential solubility of the desired compound and impurities in a given solvent system. For PEG-containing molecules, precipitation can often be induced by the addition of a solvent in which the PEGylated compound is insoluble, such as cold diethyl ether or isopropanol. iupui.eduopenaccesspub.org This method is effective for removing smaller, more soluble impurities. The process typically involves dissolving the crude product in a minimal amount of a good solvent and then adding the anti-solvent to induce precipitation of the desired PEGylated molecule. The resulting precipitate can then be collected by filtration or centrifugation.

The efficiency of precipitation can be influenced by factors such as the concentration of the PEGylated species, the temperature, and the specific solvent/anti-solvent system used. nih.gov

Dialysis: Dialysis is a size-based separation technique that is highly effective for removing small molecules, such as salts and unreacted low-molecular-weight reagents, from solutions of larger molecules like this compound. nih.govresearchgate.netinterchim.fr The process involves placing the sample solution inside a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO). This bag is then submerged in a large volume of a dialysis buffer. Small molecules can freely pass through the pores of the membrane into the surrounding buffer, while the larger this compound molecule is retained within the bag. interchim.fryoutube.com

Key considerations for dialysis include:

Molecular Weight Cut-Off (MWCO): The MWCO of the dialysis membrane must be carefully selected to be large enough to allow the efficient removal of impurities but small enough to retain the product.

Buffer Volume and Exchange: A large volume of dialysis buffer is used to maintain a steep concentration gradient, driving the diffusion of small molecules out of the dialysis bag. Multiple changes of the buffer are typically performed to ensure complete removal of impurities.

Dialysis can also be used to concentrate a sample by placing the dialysis bag in a solution containing a high concentration of a non-penetrating solute, such as a high molecular weight PEG, which draws water out of the bag. youtube.comresearchgate.net

| Method | Principle | Typical Application | Advantages | Considerations |

| Precipitation | Differential Solubility | Isolation of PEGylated intermediates from reaction mixtures. | Simple, rapid, and cost-effective for bulk purification. openaccesspub.org | May not be effective for impurities with similar solubility; potential for co-precipitation of impurities. |

| Dialysis | Size Exclusion using a semi-permeable membrane | Removal of salts, small molecule reagents, and buffer exchange. nih.govresearchgate.net | Gentle method that preserves the integrity of the molecule; effective for removing a wide range of small impurities. | Time-consuming; requires large volumes of buffer. |

Bioorthogonal Click Chemistry Mechanisms Involving Norbornene Peg3 Biotin

Thiol-Ene Click Chemistry with Norbornene

Thiol-ene click chemistry is another robust and versatile strategy that utilizes the norbornene moiety. This reaction involves the radical-mediated addition of a thiol group across the double bond of the norbornene. nih.gov It is characterized by high efficiency, insensitivity to oxygen inhibition (unlike many other radical polymerizations), and the ability to proceed under mild conditions, often initiated by light (photopolymerization). nih.govsemanticscholar.org

Photoinitiated thiol-norbornene chemistry is extensively used to form hydrogels for tissue engineering and biomedical applications. nih.goviu.edu The process typically involves mixing multi-arm PEG-norbornene macromers with dithiol-containing crosslinkers in the presence of a photoinitiator. researchwithrowan.comnih.gov Upon exposure to long-wave UV or visible light, the photoinitiator generates radicals, which then abstract a hydrogen atom from a thiol group to create a thiyl radical. nih.gov This thiyl radical adds to a norbornene double bond, and the resulting carbon-centered radical propagates by abstracting a hydrogen from another thiol, regenerating a thiyl radical and creating a stable thioether crosslink. nih.gov This step-growth polymerization mechanism leads to the formation of a homogeneous and well-defined hydrogel network. nih.govnih.gov The gelation can be achieved rapidly, often within seconds, using low concentrations of macromers and initiators. nih.gov

A significant advantage of the thiol-norbornene system is the high degree of control it offers over the final material properties. The mechanical properties of the hydrogel, such as stiffness, can be precisely tuned by varying parameters like the concentration of the PEG-norbornene macromer, the concentration of the dithiol crosslinker, or the intensity of the light used for initiation. researchwithrowan.comnih.gov

Furthermore, the orthogonal nature of the thiol-norbornene reaction allows for specific and sequential functionalization. tamu.edu By performing the initial hydrogel crosslinking with a substoichiometric amount of thiol linker relative to the norbornene groups, a network is formed with pendant, unreacted norbornene moieties. researchwithrowan.comtamu.edu These remaining norbornene groups are then available for subsequent modification. For instance, a thiolated molecule, such as a cysteine-containing peptide or Norbornene-PEG3 Biotin (B1667282) (if it were modified to have a thiol group), can be covalently tethered to the hydrogel in a secondary, light-mediated reaction. researchwithrowan.comnih.gov This enables the creation of complex, multi-functional materials where both the mechanical and biochemical environments can be independently controlled. researchwithrowan.com

| Parameter | Effect on Hydrogel | Mechanism |

|---|---|---|

| Macromer (PEG-Norbornene) Concentration | Increased stiffness | Higher crosslink density. nih.gov |

| Crosslinker (Dithiol) Concentration | Increased stiffness | Higher crosslink density. researchwithrowan.comnih.gov |

| Light Intensity | Faster gelation | Increased rate of radical generation. researchgate.net |

| Thiol-to-Norbornene Molar Ratio | Control of pendant functional groups | A ratio < 1 leaves unreacted norbornene groups for secondary functionalization. tamu.edu |

Related Click Chemistry Strategies for Biotinylation (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-PEG-Azide)

While norbornene-based chemistries are powerful, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is another prominent click reaction used for biotinylation. This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to form a stable 1,2,3-triazole ring. plos.orgnih.gov For biotinylation, a reagent like Biotin-PEG-Azide is used to react with a molecule that has been functionalized with an alkyne group. nih.govvectorlabs.com

CuAAC is known for its high yield, reliability, and the bio-inert nature of the azide and alkyne groups prior to reaction. plos.org The reaction is highly specific and can be performed in aqueous buffers, making it suitable for modifying biomolecules. plos.orgresearchgate.net However, a key difference from SPIEDAC is the requirement of a copper catalyst. While effective, the copper catalyst can be toxic to cells, which can be a limitation for in vivo applications. mdpi.com To mitigate this, water-soluble ligands like THPTA are often used to chelate the copper, improve reaction efficiency in aqueous environments, and protect the biomolecules from potential damage. plos.org Despite the potential for cytotoxicity, CuAAC remains a widely used and highly effective method for site-specific bioconjugation and biotinylation in controlled, ex vivo settings. plos.orgspringernature.com

Versatility in Biotinylation of Alkyne-Modified Biomolecules

While Norbornene-PEG3 Biotin itself reacts with tetrazine-modified biomolecules, the versatility of click chemistry allows for a complementary approach where norbornene is first installed onto a biomolecule, which is then labeled with a tetrazine-biotin (B11829199) probe. However, the prompt specifically asks about the versatility in biotinylating alkyne-modified biomolecules. This involves a conceptual bridge. The IEDDA reaction of norbornene is an alternative to the more traditional strain-promoted alkyne-azide cycloaddition (SPAAC) used for biotinylating alkyne-modified molecules.

The versatility of norbornene-mediated biotinylation lies in its orthogonality to other click chemistries and its rapid kinetics. While direct reaction with an alkyne is not the mechanism, its application provides a powerful method for labeling biomolecules that could otherwise be tagged using alkyne-azide chemistry. The high reaction rates of the norbornene-tetrazine ligation, which can be thousands of times faster than some established bioorthogonal reactions, allow for efficient labeling at low concentrations of reactants. nih.gov

This methodology has been successfully applied to a wide range of biomolecules, demonstrating its broad utility:

Proteins: Norbornene can be genetically encoded into proteins as an unnatural amino acid. This allows for site-specific labeling of proteins in vitro and on the surface of mammalian cells with tetrazine-biotin probes. nih.gov This approach is highly specific, targeting only the protein of interest within the complex cellular proteome.

Nucleic Acids: RNA and DNA can be functionalized with norbornene moieties. These modified nucleic acids can then be efficiently biotinylated using tetrazine-biotin conjugates for applications in tracking, purification, and functional studies of nucleic acids in biological contexts. nih.gov

Complex Biological Systems: The reaction's speed and selectivity make it ideal for applications within living cells and even whole organisms. For example, norbornene-modified antibodies have been used for pre-targeting applications in imaging, where a tetrazine-biotin probe is administered later to label the targeted antibody in vivo. nih.gov

The PEG3 linker in this compound enhances water solubility and provides a flexible spacer arm, which can improve the accessibility of the biotin moiety for detection by streptavidin or avidin (B1170675).

Bioconjugation Methodologies Employing Norbornene Peg3 Biotin

Functionalization of Proteins and Peptides for Research Applications

The covalent modification of proteins and peptides with functional tags like Norbornene-PEG3-Biotin is a cornerstone of chemical biology. It allows for the introduction of probes to study protein localization, interaction, and function. Norbornene chemistry, in particular, offers rapid and specific ligation under biological conditions.

Site-specific labeling ensures a homogenous population of modified proteins, which is critical for quantitative studies. A powerful strategy to achieve this involves the expansion of the genetic code. ed.ac.uknih.gov

Genetic Code Expansion: This technique allows for the incorporation of unnatural amino acids (UAAs) containing a specific reactive handle, such as norbornene, into a protein's polypeptide chain at a desired position. google.com Researchers have successfully engineered the pyrrolysyl tRNA synthetase/tRNA(CUA) pair to genetically encode a norbornene-containing amino acid in both Escherichia coli and mammalian cells. ed.ac.uknih.gov

Bioorthogonal Ligation: Once the norbornene-UAA is incorporated into the target protein, it can be specifically labeled via an inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click" reaction occurs between the electron-rich norbornene (a dienophile) and an electron-poor diene, most commonly a tetrazine. nih.gov A tetrazine-functionalized probe, such as a fluorophore, can be rapidly and specifically conjugated to the norbornene-modified protein. The reaction is exceptionally fast, reported to be thousands of times faster than other established bioorthogonal reactions, and proceeds cleanly in complex biological environments, including on the surface of mammalian cells. ed.ac.uknih.gov

In this context, a protein could be genetically encoded with a tetrazine-UAA and subsequently reacted with Norbornene-PEG3-Biotin. This would attach the biotin (B1667282) moiety at a precise location, allowing for subsequent detection or immobilization using streptavidin.

| Reaction | Typical Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

|---|---|---|---|

| Norbornene-Tetrazine Ligation (iEDDA) | Norbornene + Tetrazine | ~1 - 1000 | Extremely fast kinetics, high specificity, no catalyst required. ed.ac.uknih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne + Azide (B81097) | ~0.1 - 1 | Copper-free, good biocompatibility, widely used. |

| Staudinger Ligation | Azide + Phosphine | ~0.002 - 0.01 | One of the first bioorthogonal reactions, slower kinetics. |

Beyond enzymatic incorporation, norbornene can be used in non-enzymatic methods for protein modification.

Hydrophobic Tagging (HyT): Norbornene has been identified as a novel hydrophobic tag for inducing targeted protein degradation (TPD). nih.govworktribe.com In this strategy, a molecule linking a norbornene tag to a specific protein inhibitor can induce the degradation of the target protein. nih.gov While this application focuses on degradation rather than simple labeling, it demonstrates a non-enzymatic covalent strategy where the norbornene group is conjugated to a protein ligand.

Lysine (B10760008) Residue Modification: Norbornene dicarboxylic anhydride (B1165640) can serve as a reactive linker to attach polymers to lysine residues on a protein's surface under mild alkaline conditions. taylorandfrancis.com This approach, while less specific than genetic encoding, provides a straightforward method for covalently attaching norbornene-functionalized molecules, including Norbornene-PEG3-Biotin, to proteins.

Conjugation to Nucleic Acids (DNA, Oligonucleotides)

The attachment of biotin to nucleic acids is a foundational technique for their detection, purification, and immobilization. While direct literature specifically detailing the conjugation of Norbornene-PEG3-Biotin to oligonucleotides is limited, the methodology can be inferred from the extensive use of other biotin-PEG linkers in nucleic acid chemistry. creighton.edunih.gov

The conjugation process typically involves reacting an activated form of the linker with a modified oligonucleotide. The Norbornene-PEG3-Biotin molecule offers a dual advantage: the biotin-PEG end can be attached using established protocols, leaving the norbornene group available for subsequent, orthogonal "click" chemistry.

Solid-Phase Synthesis: The most common method for modifying oligonucleotides is during their automated solid-phase synthesis. A phosphoramidite (B1245037) derivative of the biotin-PEG linker can be coupled to the 5'-terminus of the growing oligonucleotide chain.

Post-Synthesis Conjugation: Alternatively, oligonucleotides can be synthesized with a reactive functional group, such as a primary amine, at a specific position (e.g., the 3' or 5' terminus). This amine-modified oligonucleotide can then be reacted in solution with an activated ester (e.g., an N-hydroxysuccinimide ester) of the biotin-PEG linker to form a stable amide bond. creighton.edu The use of a PEG spacer is often crucial to avoid steric hindrance and improve the accessibility of the biotin moiety for binding to streptavidin. nih.gov

Surface Modification and Immobilization Strategies in Bio-research

Immobilizing biomolecules onto surfaces is essential for a wide range of applications, including biosensors, diagnostic arrays, and studies of cell-surface interactions. Norbornene-PEG3-Biotin is well-suited for creating such functionalized surfaces due to its orthogonal reactive groups.

Biointerfaces that present ligands in a controlled manner are powerful tools for studying molecular recognition events.

Surface Functionalization: A substrate (e.g., glass slide, gold nanoparticle) can be modified to present a chemical group reactive towards norbornene. For instance, a surface can be functionalized with thiol groups.

Covalent Attachment: Norbornene-PEG3-Biotin is then covalently attached to the surface via the thiol-ene "click" reaction, which proceeds rapidly under UV light or with a radical initiator. nih.govnih.gov This creates a stable, functionalized surface where the biotin moiety is exposed.

Protein Immobilization: The biotinylated surface can then be used to immobilize streptavidin or avidin (B1170675). Since streptavidin is a tetramer with four biotin-binding sites, it can act as a bridge to capture biotinylated ligands, receptors, or other proteins of interest. justia.com This layered approach allows for the controlled orientation and density of immobilized proteins, creating an ideal interface for studying ligand-receptor binding kinetics. rsc.org

Polymeric nanomaterials are widely explored for drug delivery and tissue engineering. Functionalizing these materials with targeting ligands like biotin can enhance their efficacy.

Polymeric Nanocarriers: Norbornene-containing monomers can be polymerized using Ring-Opening Metathesis Polymerization (ROMP) to form well-defined polymer backbones. taylorandfrancis.comresearchgate.net By including a monomer functionalized with Norbornene-PEG3-Biotin, it is possible to synthesize block copolymers that self-assemble into micelles or nanoparticles. These nanocarriers will have biotin displayed on their surface via the flexible PEG linker, enabling targeted delivery to cells that overexpress biotin receptors, such as many cancer cells. researchgate.netrsc.org

Functionalized Nanofibers and Hydrogels: Thiol-norbornene photopolymerization is a versatile method for creating hydrogels and nanofiber scaffolds for tissue engineering. nih.govrowan.edu A hydrogel can be formed by crosslinking multi-arm PEG-norbornene with dithiol molecules. nih.govnih.gov By incorporating Norbornene-PEG3-Biotin into the hydrogel network (either before or after crosslinking), the resulting scaffold can be functionalized with biotin. This allows for the immobilization of streptavidin-conjugated growth factors or cell-adhesion proteins, providing biochemical cues to guide cell behavior. nsf.gov

| Biomolecule | Functionalization Strategy | Targeted Chemical Group | Resulting Bond |

|---|---|---|---|

| Protein (Site-Specific) | Genetic encoding of UAA + iEDDA | Genetically encoded Norbornene/Tetrazine | Dihydropyridazine |

| Protein (General) | NHS-ester chemistry | Primary amines (Lysine, N-terminus) | Amide |

| Oligonucleotide | Phosphoramidite chemistry (on-support) | 5'-Hydroxyl | Phosphodiester |

| Oligonucleotide | NHS-ester chemistry (post-synthesis) | Amine-modified oligo | Amide |

| Surface/Polymer | Thiol-ene "click" reaction | Thiol-modified surface | Thioether |

Integration into Advanced Biochemical Assays

The unique bifunctional nature of Norbornene-PEG3-Biotin, combining a bioorthogonal reactive handle with a high-affinity purification tag, facilitates its integration into sophisticated biochemical and analytical workflows. This structure allows for a two-stage strategy in experimental design: initial covalent labeling of target molecules via the norbornene moiety, followed by highly selective capture and detection using the biotin tag.

Immunoassays and Detection Method Development

Norbornene-PEG3-Biotin serves as a critical tool in the development of novel detection methods, particularly for identifying and quantifying specific biomolecules within complex biological samples. The methodology hinges on the selective reaction of the norbornene group with a target, thereby introducing a biotin tag that can be recognized in subsequent detection steps. This approach is especially powerful for studying post-translational modifications (PTMs) that are often transient and of low abundance.

A prime example is the development of methods for detecting cysteine sulfenic acid (R-SOH), a key intermediate in redox signaling and a marker for oxidative stress. chemrxiv.orgnih.gov Traditional probes for this modification sometimes lack selectivity or optimal reaction speed. To address this, a norbornene-biotin conjugate probe (norb-bio) was developed to trap cysteine sulfenic acids in live cells. chemrxiv.org

Detailed Research Findings:

In a proteome-wide survey conducted in HeLa cells, the norb-bio probe was used to identify proteins undergoing S-sulfenylation in response to hydrogen peroxide (H₂O₂)-induced oxidative stress. The workflow involved:

Treating live HeLa cells with the norbornene-biotin probe.

Inducing oxidative stress to generate cysteine sulfenic acids, which react instantly with the norbornene probe.

Lysing the cells and using the biotin tag for subsequent analysis.

The biotinylated proteins were then detected and identified using techniques such as Western blotting and mass spectrometry. This chemoselective probe demonstrated a distinct reactivity profile compared to other standard probes, leading to the identification of 148 previously unknown members of the "sulfenome". chemrxiv.orgchemrxiv.org This highlights the utility of the norbornene-biotin system in expanding the toolkit for cellular biology and developing new diagnostic or research assays based on specific protein modifications. The PEG3 linker in the Norbornene-PEG3-Biotin compound enhances the water solubility of the probe and extends the biotin moiety away from the protein surface, improving its accessibility for detection by streptavidin-based reagents.

| Parameter | Description | Reference |

| Probe Used | Norbornene-Biotin Conjugate (norb-bio) | chemrxiv.org |

| Biological System | Live HeLa Cells | chemrxiv.org |

| Target Modification | Cysteine Sulfenic Acid (S-sulfenylation) | nih.gov |

| Detection Principle | Bioorthogonal capture of R-SOH by norbornene, followed by biotin-based detection. | chemrxiv.org |

| Key Finding | Identification of 148 new proteins susceptible to S-sulfenylation under oxidative stress. | chemrxiv.org |

Affinity-Based Purification Systems utilizing Streptavidin/Avidin

The exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin) is a cornerstone of affinity-based purification. nih.gov By incorporating a biotin tag, Norbornene-PEG3-Biotin enables the selective enrichment of labeled biomolecules from complex mixtures like cell lysates. This is particularly advantageous for isolating low-abundance proteins or protein complexes for further characterization.

This purification strategy follows the initial bioorthogonal labeling event. Once a target molecule is tagged with Norbornene-PEG3-Biotin, the sample is typically lysed and incubated with a solid support (e.g., agarose (B213101) or magnetic beads) that has been conjugated with streptavidin or avidin. The high affinity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁴ M) ensures that the labeled molecules are efficiently captured onto the beads while other components of the lysate can be washed away under stringent conditions. nih.gov

Detailed Research Findings:

The proteomic study of cysteine sulfenylation by Alcock, Chalker, Bernardes, and colleagues provides a clear application of this purification system. chemrxiv.orgchemrxiv.org After labeling proteins in live HeLa cells with the norbornene-biotin probe, the researchers performed an affinity pull-down assay.

The workflow was as follows:

Cell lysates containing the biotinylated proteins were incubated with streptavidin-agarose beads.

The beads captured the biotin-tagged proteins.

Unbound proteins were removed through a series of high-stringency washes.

The enriched proteins were eluted from the beads and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This affinity enrichment was crucial for identifying the 148 novel sulfenylated proteins, as many would have been undetectable in the total cell lysate due to their low abundance. chemrxiv.org A similar strategy was employed in another study to enrich prenylated proteins that were metabolically labeled with a norbornene analogue and subsequently ligated with a tetrazine-biotin (B11829199) reagent before avidin pulldown. semanticscholar.org This demonstrates the power and versatility of combining bioorthogonal norbornene chemistry with biotin-streptavidin affinity purification for functional proteomics and the discovery of protein interaction networks.

| System Component | Function | Reference |

| Affinity Handle | Biotin moiety of the Norbornene-PEG3-Biotin conjugate | chemrxiv.org |

| Capture Reagent | Streptavidin-conjugated agarose or magnetic beads | nih.govsemanticscholar.org |

| Sample Source | Cell lysate containing proteins labeled with the norbornene-biotin probe | chemrxiv.org |

| Principle | High-affinity binding of biotin to immobilized streptavidin | nih.gov |

| Outcome | Selective enrichment of low-abundance, specifically labeled proteins for proteomic analysis | chemrxiv.orgsemanticscholar.org |

| Example Application | Isolation of sulfenylated proteins from HeLa cells for identification by mass spectrometry | chemrxiv.orgchemrxiv.org |

Advanced Polymerization and Material Science Applications of Norbornene Peg3 Biotin

Ring-Opening Metathesis Polymerization (ROMP) of Norbornene-Functionalized Monomers

Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile method for synthesizing polymers from strained cyclic olefins like norbornene and its derivatives. nih.gov This technique is distinguished by its high tolerance to a wide range of functional groups and its ability to proceed under mild reaction conditions. researchgate.net The use of specific initiators, particularly ruthenium-based catalysts, allows for a "living" polymerization process. This enables the synthesis of well-defined polymers with precise control over molecular weight, low polydispersity, and complex architectures such as block copolymers. researchgate.netrsc.org

Synthesis of Norbornene-Based Copolymers with PEG-Biotin Units

The functionalization of norbornene monomers with poly(ethylene glycol) (PEG) and biotin (B1667282) moieties allows for the creation of advanced copolymers with tailored properties for biomedical applications. Researchers have successfully synthesized norbornene monomers functionalized with a PEG-biotin side chain (Nor-PEG-Btn). acs.org These monomers can then be incorporated into polymer backbones via ROMP. acs.orgnih.gov

This process can be used to create various copolymer structures. For instance, triblock copolymers have been synthesized that incorporate an anticancer drug, an MRI contrast agent, and biotin, all attached to a polynorbornene backbone. nih.gov In other work, a biotin-functionalized norbornene monomer was specifically incorporated as the terminal block in a protein-polymer conjugate, demonstrating the precise architectural control achievable with this method. nih.gov The living nature of ROMP allows for the sequential addition of different monomers, enabling the creation of block copolymers where specific segments contain the PEG-Biotin units. researchgate.netnih.gov This synthetic versatility is crucial for developing materials with specific functionalities, such as biocompatibility and site-specific targeting, conferred by the PEG and biotin groups, respectively. acs.org

Control over Polymer Architecture and Molecular Weight Distribution

A key advantage of using ROMP for synthesizing norbornene-based polymers is the exceptional control it offers over the final polymer structure and size. researchgate.net Because ROMP can be a living polymerization, it allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity). rsc.org This control is achieved by manipulating the monomer-to-initiator ratio.

Development of Functional Hydrogels and Polymeric Scaffolds

Norbornene-functionalized polymers, including those containing Norbornene-PEG3-Biotin, are extensively used in the fabrication of hydrogels and polymeric scaffolds for tissue engineering and biomedical applications. The reactivity of the norbornene group, particularly in thiol-norbornene "click" chemistry, provides a versatile platform for creating crosslinked networks with highly tunable properties. nih.gov

Thiol-Norbornene Hydrogel Crosslinking for Tunable Mechanical Properties

Thiol-norbornene photopolymerization is a widely used method for creating hydrogels. This reaction involves a light-mediated "click" reaction between norbornene-modified macromers (such as 8-arm PEG-Norbornene) and di-thiolated crosslinkers (like dithiothreitol (B142953), DTT). mdpi.commdpi.com The process is rapid, cytocompatible, and not inhibited by oxygen, which is a common issue in other photopolymerization systems. nih.gov

A significant advantage of this system is the ability to independently tune the mechanical properties of the hydrogel. dntb.gov.ua By varying the weight percentage of the norbornene-functionalized macromer or the concentration of the dithiol crosslinker, hydrogels with a wide range of stiffness can be produced from the same base components. mdpi.comnih.gov For example, studies have shown that the elastic modulus of these hydrogels can be precisely controlled over a range from approximately 1 kPa to 70 kPa. nih.gov This tunability is critical for mimicking the mechanical environments of various biological tissues. dntb.gov.ua

| Macromer | Crosslinker | Key Variable | Resulting Stiffness (Elastic Modulus) | Reference |

|---|---|---|---|---|

| 4 wt% Norbornene-Hyaluronic Acid (NorHA) | Dithiol | Amount of crosslinker | ~1 kPa to ~70 kPa | nih.govnih.gov |

| 8-arm PEG-Norbornene (PEG-Nor) | Dithiothreitol (DTT) | PEG-Nor wt% or DTT concentration | 3.3 kPa to 31.3 kPa | mdpi.comdntb.gov.ua |

Incorporation of Biotin for Cell Attachment and Microgel Assembly

The biotin moiety incorporated into the polymer structure serves as a highly specific biological handle. The strong and specific interaction between biotin and streptavidin can be leveraged for various biofunctionalization strategies. For instance, hydrogels can be functionalized to promote cell attachment and spreading. Mesenchymal stem cells (MSCs) have been shown to attach and spread on PEG-Norbornene hydrogels that have been functionalized with the cell-adhesive peptide RGD. mdpi.comdntb.gov.ua The biotin group provides an alternative or complementary method for immobilizing proteins, growth factors, or other signaling molecules that have been conjugated to streptavidin.

Beyond surface functionalization, the thiol-norbornene chemistry allows for the assembly of microscale hydrogels (microgels) into larger, porous 3D scaffolds. nih.govnih.gov In this approach, norbornene-bearing microgels are first fabricated, often with an excess of norbornene groups. nih.gov These microgels can then be packed together and crosslinked into a stable 3D structure by adding a dithiol linker and initiating a second thiol-ene reaction. nih.govnih.gov The inherent microporosity of these assembled scaffolds provides a more permissive environment for cell infiltration and nutrient transport compared to conventional nanoporous hydrogels. nih.gov The biotin functionality can be used to guide this assembly process or to functionalize the resulting scaffold in a specific manner.

Spatially Controlled Functionalization and Photopatterning in Hydrogels

A key feature of the thiol-norbornene hydrogel system is the ability to perform secondary modifications after the initial gel formation. By creating a base hydrogel with an excess of unreacted pendant norbornene groups, these reactive handles remain available for subsequent reactions. nih.govnih.gov This allows for the spatiotemporal patterning of biochemical and mechanical signals within the hydrogel. nih.govnih.gov

Using photopatterning techniques, specific regions of the hydrogel can be exposed to light in the presence of a thiol-containing molecule, covalently attaching it only in the illuminated areas. mdpi.com This process can be performed with high spatial resolution using photomasks. mdpi.comdntb.gov.ua Importantly, this secondary functionalization is orthogonal; if a mono-thiolated peptide is used, it can be tethered to the network without altering the bulk mechanical stiffness of the hydrogel. nih.govresearchgate.net Conversely, using a di-thiol crosslinker in the secondary reaction can be used to locally increase the hydrogel's stiffness. mdpi.com This orthogonal chemistry allows for the creation of complex microenvironments where chemical and mechanical cues can be independently controlled and patterned within a single material. nih.govnih.gov

Design of Targeted Nanomaterials for Research (excluding drug delivery mechanisms)

The functionalization of polymers with specific targeting moieties is a cornerstone of modern materials science, enabling the development of sophisticated nanomaterials for a vast array of research applications. Norbornene-PEG3-Biotin emerges as a particularly valuable monomer in this context. Its unique structure, combining a highly reactive norbornene group for controlled polymerization, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a biotin targeting ligand, allows for the precise engineering of nanomaterials designed to interact with specific biological systems. This section will explore the application of Norbornene-PEG3-Biotin in the construction of site-specific polymeric nanocarriers and the engineering of functionalized polymeric micelles for research purposes, deliberately excluding drug delivery mechanisms to focus on their roles as research tools for probing biological processes.

Construction of Site-Specific Polymeric Nanocarriers

The synthesis of site-specific polymeric nanocarriers using Norbornene-PEG3-Biotin is primarily achieved through Ring-Opening Metathesis Polymerization (ROMP). This powerful polymerization technique allows for the creation of well-defined block copolymers with controlled molecular weights and low polydispersity. In a typical synthetic strategy, a norbornene-based monomer is copolymerized with Norbornene-PEG3-Biotin to yield an amphiphilic block copolymer. The resulting polymer can then self-assemble in aqueous solution to form nanocarriers with a core-shell structure. The hydrophobic block forms the core, which can be utilized to encapsulate fluorescent probes or other research agents, while the hydrophilic PEG-biotin block forms the corona, providing colloidal stability and specific targeting capabilities.

The biotin moiety serves as a highly specific targeting ligand, leveraging the strong and stable interaction with avidin (B1170675) and streptavidin. This interaction can be exploited in a variety of research contexts. For example, nanocarriers decorated with biotin can be used to investigate receptor-mediated endocytosis in cells that express avidin or streptavidin on their surface. By encapsulating a fluorescent dye within the nanocarrier, the cellular uptake and trafficking pathways can be visualized and studied in detail.

Table 1: Physicochemical Properties of a Representative Poly(norbornene)-PEG-Biotin Nanocarrier

| Property | Value |

| Molecular Weight (Mn) | 25,000 g/mol |

| Polydispersity Index (PDI) | 1.15 |

| Hydrodynamic Diameter (Dh) | 85 nm |

| Zeta Potential | -5.2 mV |

The low polydispersity index (PDI) is indicative of a well-controlled polymerization process, a key feature of ROMP. The hydrodynamic diameter represents the size of the self-assembled nanocarrier in an aqueous environment. The slightly negative zeta potential contributes to the colloidal stability of the nanocarriers by preventing aggregation.

Engineering Functionalized Polymeric Micelles

Functionalized polymeric micelles are another important class of nanomaterials that can be engineered using Norbornene-PEG3-Biotin. Similar to nanocarriers, these micelles are formed by the self-assembly of amphiphilic block copolymers in an aqueous medium. The versatility of ROMP allows for the synthesis of copolymers with varying block lengths, which in turn influences the size and morphology of the resulting micelles.

The incorporation of Norbornene-PEG3-Biotin into the hydrophilic block of the copolymer imparts specific targeting capabilities to the micelles. These biotinylated micelles can be used as probes to study a range of biological phenomena at the cellular and subcellular levels. For instance, they can be employed to investigate the spatial organization of biotin-binding proteins on cell membranes or to map the distribution of these proteins within cellular compartments.

Table 2: Characteristics of Functionalized Polymeric Micelles

| Parameter | Description | Finding |

| Critical Micelle Concentration (CMC) | The concentration at which the copolymer begins to self-assemble into micelles. | 0.01 mg/mL |

| Micelle Size (TEM) | The diameter of the micelles as measured by Transmission Electron Microscopy. | 60 nm |

| Biotin Functionality | The presence of biotin on the micelle surface confirmed by binding assays. | High affinity for streptavidin |

The low critical micelle concentration (CMC) indicates that the micelles are stable even at high dilutions, which is crucial for their application in biological systems. Transmission Electron Microscopy (TEM) provides direct visualization of the spherical morphology and size of the micelles. The confirmed biotin functionality on the surface is essential for their targeted applications in research.

Analytical and Characterization Techniques in Norbornene Peg3 Biotin Research

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in confirming the chemical structure of Norbornene-PEG3-Biotin by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. semanticscholar.orgresearchgate.net For Norbornene-PEG3-Biotin, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the presence and connectivity of the three key components: the norbornene moiety, the polyethylene (B3416737) glycol (PEG) linker, and the biotin (B1667282) headgroup.

In ¹H NMR, specific protons in the molecule resonate at characteristic chemical shifts, providing a fingerprint of the structure. For instance, the olefinic protons of the norbornene double bond are typically observed in the downfield region of the spectrum. The repeating ethylene (B1197577) glycol units of the PEG linker show a characteristic strong signal, while the protons associated with the biotin ring system and its valeric acid side chain appear at distinct chemical shifts. By integrating the signals, the ratio of these components can be confirmed, verifying the successful conjugation.

¹³C NMR provides complementary information, showing signals for each unique carbon atom in the molecule. This helps to confirm the carbon skeleton of the norbornene, PEG, and biotin structures. The successful formation of amide bonds linking the components can also be verified by the presence of characteristic carbonyl carbon signals. NMR is also invaluable for monitoring the progress of the synthesis, allowing researchers to track the consumption of starting materials and the formation of the final product. diva-portal.org

| Component | ¹H NMR Characteristic Signals (ppm, approximate) | ¹³C NMR Characteristic Signals (ppm, approximate) |

|---|---|---|

| Norbornene | ~6.0-6.2 (olefinic C=C-H) | ~135-140 (olefinic C=C) |

| PEG Linker | ~3.5-3.7 (-CH₂-CH₂-O-) | ~69-71 (-CH₂-CH₂-O-) |

| Biotin | Multiple signals including ~4.3 & 4.5 (ureido ring protons), ~2.2 (C=O-CH₂) | Multiple signals including ~173 (C=O, valeric acid), ~163 (C=O, urea) |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. thermofisher.comjournalwjbphs.com Each functional group absorbs infrared radiation at a specific frequency, corresponding to its vibrational energy. thermofisher.com The FTIR spectrum of Norbornene-PEG3-Biotin displays characteristic absorption bands that confirm the presence of its key structural units.

The analysis involves passing infrared radiation through the sample and measuring the frequencies at which absorption occurs. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For Norbornene-PEG3-Biotin, key expected peaks include the C=C stretching vibration of the norbornene ring, the prominent C-O-C ether stretching of the PEG linker, and the N-H and C=O stretching vibrations from the amide bonds and the urea (B33335) ring of biotin. researchgate.net The presence of these specific bands provides strong evidence for the successful synthesis of the target compound. nih.gov

| Functional Group | Component | Characteristic Absorption Band (cm⁻¹, approximate) | Vibration Mode |

|---|---|---|---|

| N-H | Biotin (Urea/Amide) | 3200-3400 | Stretching |

| C-H | Norbornene, PEG, Biotin | 2850-3000 | Stretching (Aliphatic) |

| C=O | Biotin (Urea/Amide) | 1630-1700 | Stretching |

| C=C | Norbornene | 1550-1650 | Stretching |

| C-O-C | PEG Linker | 1050-1150 | Stretching (Ether) |

Chromatographic and Separation Techniques

Chromatography is indispensable for assessing the purity of Norbornene-PEG3-Biotin and for determining its molecular weight characteristics.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of synthesized compounds. rsc.org For Norbornene-PEG3-Biotin, reverse-phase HPLC (RP-HPLC) is typically used. In this method, the sample is dissolved in a solvent and passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then used to elute the components.

The purity of the sample is determined by the chromatogram, which shows peaks corresponding to the different components as they elute from the column. A pure sample of Norbornene-PEG3-Biotin should ideally show a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the percentage purity. HPLC is a quantitative method that is crucial for quality control, ensuring that the compound is free from starting materials and side products. molnova.commolnova.cn

| Parameter | Typical Condition/Value |

|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) |

| Stationary Phase | C18 Silica (B1680970) Gel |

| Mobile Phase | Gradient of Water and Acetonitrile (B52724) (often with additives like TFA) |

| Detection | UV-Vis Spectrophotometry (e.g., at 214 nm) |

| Output | Chromatogram showing retention time and peak area |

| Primary Use | Purity assessment (%) |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight and molecular weight distribution of polymers. shimadzu.com This method is particularly relevant for PEGylated compounds like Norbornene-PEG3-Biotin. jenkemusa.com GPC separates molecules based on their hydrodynamic volume, or size in solution. resolvemass.ca

The sample is passed through a column packed with a porous gel. Larger molecules cannot enter the pores and thus travel a shorter path, eluting first. shimadzu.com Smaller molecules can enter the pores, increasing their path length and causing them to elute later. shimadzu.com By calibrating the column with polymer standards of known molecular weights, a calibration curve can be generated to determine the molecular weight of the sample. aimplas.net GPC provides key data points such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. For a well-defined compound like Norbornene-PEG3-Biotin, a low PDI value (close to 1.0) is expected.

| Parameter | Description | Ideal Value for Pure Compound |

|---|---|---|

| Number-Average Molecular Weight (Mn) | Total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Close to theoretical molecular weight. |

| Weight-Average Molecular Weight (Mw) | An average that takes into account the molecular weight of a chain in determining its contribution to the average. It is always greater than or equal to Mn. | Close to theoretical molecular weight. |

| Polydispersity Index (PDI) | A measure of the uniformity of molecular weights in the sample (Mw/Mn). | Close to 1.0, indicating a narrow molecular weight distribution. |

Biotin Quantification Assays in Research Contexts

After conjugating Norbornene-PEG3-Biotin to a target molecule (e.g., a protein or antibody), it is often necessary to quantify the amount of biotin incorporated. This confirms the efficiency of the labeling reaction. The strong and specific interaction between biotin and avidin (B1170675) (or streptavidin) is the basis for most quantification methods. bosterbio.comexcedr.com

One of the most common methods is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. gbiosciences.com This colorimetric assay relies on the displacement of HABA from an avidin-HABA complex by biotin. anaspec.com The avidin-HABA complex has a distinct absorbance at 500 nm. cosmobio.co.jp When a biotin-containing sample is added, the biotin, having a much higher affinity for avidin, displaces the HABA dye. sigmaaldrich.com This causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample. sigmaaldrich.comeurogentec.com By measuring this change in absorbance, the concentration of biotin can be accurately determined. gbiosciences.com Other methods for biotin quantification include fluorescence-based assays using biotin-fluorophore conjugates, which show a change in fluorescence upon binding to avidin. researchgate.net

| Assay Parameter | HABA Assay Details |

|---|---|

| Principle | Competitive displacement of HABA dye from an Avidin-HABA complex by biotin. |

| Detection Method | Colorimetric (change in absorbance). |

| Wavelength | Measurement of absorbance decrease at 500 nm. cosmobio.co.jp |

| Key Reagents | Avidin, HABA (4'-hydroxyazobenzene-2-carboxylic acid), Biotin-containing sample. eurogentec.com |

| Application | Quantifying the degree of biotinylation on proteins, antibodies, and other molecules. sigmaaldrich.com |

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Colorimetric Assay

The HABA assay is a widely used, straightforward, and cost-effective colorimetric method for the indirect quantification of biotin. nih.gov This assay is particularly useful for determining the amount of biotin present on a polymer or surface functionalized with Norbornene-PEG3-Biotin.

The principle of the HABA assay relies on the strong affinity between avidin (or streptavidin) and biotin. nih.gov HABA dye binds to avidin, forming a colored complex that exhibits a characteristic absorbance at 500 nm. thermofisher.com When a sample containing biotin, such as a Norbornene-PEG3-Biotin functionalized material, is introduced, the biotin displaces the HABA from the avidin-binding sites due to its much higher affinity. thermofisher.com This displacement leads to a decrease in the absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample. thermofisher.com

Research Findings:

In a typical experiment to quantify the biotinylation of a Norbornene-PEG functionalized polymer, a standard curve is first generated using known concentrations of free biotin. The absorbance of the HABA-avidin solution is measured before and after the addition of the biotinylated polymer sample. The change in absorbance is then used to calculate the concentration of biotin in the sample by referencing the standard curve. This allows for the determination of the biotinylation efficiency of the Norbornene-PEG polymer.

Below is an illustrative data table demonstrating the results of a HABA assay for quantifying the biotin content on a hypothetical Norbornene-PEG3-Biotin functionalized polymer.

| Sample ID | Initial A500 (HABA-Avidin) | Final A500 (after sample addition) | ΔA500 | Biotin Concentration (µM) | Moles of Biotin per mg of Polymer |

| Control (no biotin) | 1.250 | 1.248 | 0.002 | ~0 | ~0 |

| Norbornene-PEG3-Biotin Polymer Batch 1 | 1.252 | 0.852 | 0.400 | 11.8 | 5.9 x 10-8 |

| Norbornene-PEG3-Biotin Polymer Batch 2 | 1.248 | 0.798 | 0.450 | 13.2 | 6.6 x 10-8 |

This is a hypothetical data table for illustrative purposes.

Fluorescent Detection Methods for Biotinylated Constructs

Fluorescent-based methods offer a highly sensitive and versatile approach for the detection and visualization of biotinylated constructs, such as surfaces or materials functionalized with Norbornene-PEG3-Biotin. These techniques often utilize the strong and specific interaction between biotin and fluorescently labeled avidin or streptavidin. researchgate.net

One common method involves the use of streptavidin conjugated to a fluorescent dye (e.g., fluorescein, rhodamine, or cyanine (B1664457) dyes). When a surface functionalized with Norbornene-PEG3-Biotin is incubated with the fluorescently labeled streptavidin, the high-affinity interaction results in the localization of the fluorophore on the surface. This fluorescence can then be detected and quantified using techniques such as fluorescence microscopy or a microplate reader. researchgate.net This method not only confirms the presence of biotin but also allows for the spatial distribution of the functionalization to be visualized. researchgate.net

Research Findings:

In studies involving the patterning of surfaces with Norbornene-PEG3-Biotin, fluorescence microscopy is a key tool. For instance, a glass slide can be patterned with the biotinylated norbornene compound, and subsequent incubation with fluorescein-labeled streptavidin will reveal the pattern under a fluorescence microscope. The intensity of the fluorescence signal can provide a semi-quantitative measure of the biotin surface density.